molecular formula C18H18N4O4S B2591919 4-(dimethylamino)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886906-98-5

4-(dimethylamino)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2591919
CAS No.: 886906-98-5
M. Wt: 386.43
InChI Key: UFJPECSYTMYHDF-UHFFFAOYSA-N
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Description

4-(dimethylamino)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dimethylamino group, a methanesulfonylphenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Methanesulfonylphenyl Group:

    Attachment of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions, often using dimethylamine as the nucleophile.

    Coupling Reactions: The final step involves coupling the synthesized intermediates to form the target compound, typically using coupling agents like EDCI or DCC under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylamino)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the oxadiazole ring or other functional groups.

Properties

IUPAC Name

4-(dimethylamino)-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S/c1-22(2)14-9-7-12(8-10-14)16(23)19-18-21-20-17(26-18)13-5-4-6-15(11-13)27(3,24)25/h4-11H,1-3H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJPECSYTMYHDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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